7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate
Description
Properties
IUPAC Name |
7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2.H2O/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKPGQDPMCEEGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1Cl)C(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Base-Catalyzed Saponification
The ethyl ester precursor undergoes hydrolysis under basic conditions. Lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water or methanol/water mixtures are common:
Procedure :
-
Reaction Setup : Ethyl 7-chloroimidazo[1,2-a]pyridine-2-carboxylate (1 equiv) is dissolved in THF:MeOH:H₂O (4:1:1).
-
Base Addition : LiOH·H₂O (1.5 equiv) is added, and the mixture is stirred at 60°C for 4–6 hours.
-
Acidification : The pH is adjusted to 3–4 using 2N H₂SO₄, precipitating the carboxylic acid.
-
Crystallization : The crude product is recrystallized from hot water to yield the monohydrate.
Optimization Data :
| Base | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH·H₂O | THF:MeOH:H₂O | 60 | 6 | 85 |
| NaOH | MeOH:H₂O | 25 | 16 | 78 |
Key Observations :
-
LiOH in THF/MeOH achieves higher yields due to improved ester solubility.
-
Prolonged heating (>8 hours) leads to decarboxylation, reducing yield.
Alternative Cyclization Approaches
Knorr-type Cyclization
7-Chloro-2-aminopyridine reacts with α-keto esters or bromoacetyl chloride to form the imidazopyridine core:
Stepwise Mechanism :
-
Condensation : 7-Chloro-2-aminopyridine + ethyl bromopyruvate → imine intermediate.
-
Cyclization : Intramolecular nucleophilic attack forms the imidazopyridine ring.
-
Oxidation : Air oxidation stabilizes the aromatic system.
Challenges :
-
Chlorine’s electron-withdrawing effect slows cyclization vs. bromo analogs, requiring higher temperatures (80–100°C).
-
Side products like dihydroimidazopyridines form if reducing agents are present.
Purification and Monohydrate Stabilization
Crystallization from Aqueous Systems
The monohydrate form is stabilized during recrystallization:
Protocol :
-
Dissolve the crude acid in minimal boiling water.
-
Cool to 4°C at 0.5°C/min to induce hydrate nucleation.
Characterization Data :
Comparative Analysis of Chloro vs. Bromo Derivatives
| Parameter | 7-Chloro Derivative | 7-Bromo Derivative |
|---|---|---|
| Cyclization Temperature | 80–100°C | 60–80°C |
| Hydrolysis Rate (t₁/₂) | 2.5 hours | 1.8 hours |
| Final Yield | 78–85% | 82–89% |
Insights :
-
Bromine’s larger atomic size accelerates cyclization but complicates purification due to lower solubility.
-
Chloro derivatives exhibit better thermal stability, favoring industrial-scale production.
Scalable Production Recommendations
-
Ester Hydrolysis Route : Preferred for reproducibility; use LiOH in THF/MeOH at 60°C.
-
Crystallization Control : Maintain slow cooling rates (0.5°C/min) to avoid anhydrate contamination.
-
Quality Control : Monitor residual solvents (THF, MeOH) via GC-MS to meet ICH guidelines.
Chemical Reactions Analysis
Types of Reactions
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Esterification and Amidation: The carboxylic acid group can react with alcohols to form esters or with amines to form amides
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, dichloromethane), and bases (e.g., triethylamine).
Oxidation and Reduction Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide) and reducing agents (e.g., lithium aluminum hydride, sodium borohydride).
Esterification and Amidation: Alcohols, amines, and catalysts (e.g., sulfuric acid, dicyclohexylcarbodiimide)
Major Products Formed
Substitution Reactions: Derivatives with different substituents at the 7th position.
Oxidation and Reduction Reactions: Alcohols, aldehydes, or ketones.
Esterification and Amidation: Esters and amides
Scientific Research Applications
Medicinal Chemistry
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets, making it a candidate for developing new pharmaceuticals.
Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have indicated that modifications to the imidazo[1,2-a]pyridine scaffold can enhance activity against resistant bacterial strains, making it a focal point for antibiotic development .
Anticancer Research
The compound has also been explored for its anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation has led to investigations into its use as a chemotherapeutic agent.
Case Study: Inhibition of Kinases
In vitro studies demonstrated that 7-chloroimidazo[1,2-a]pyridine derivatives could inhibit protein kinases associated with cancer progression. This inhibition leads to reduced cell viability in various cancer cell lines, suggesting potential as a lead compound for anticancer drug development .
Neuropharmacology
Recent studies have highlighted the neuroprotective effects of this compound. It has been found to modulate neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In animal models of neurodegeneration, administration of 7-chloroimidazo[1,2-a]pyridine derivatives resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a neuroprotective agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to the active site of the target enzyme or receptor. This binding can interfere with the normal function of the enzyme or receptor, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Structural and Functional Insights
Halogen Substitution: Chlorine vs. Fluorine: The 7-chloro-6-fluoro derivative introduces electron-withdrawing effects, which may improve metabolic stability and enzyme inhibition .
Functional Group Modifications :
Biological Activity
7-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid monohydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.
- Molecular Formula : C8H5ClN2O2
- Molecular Weight : 196.59 g/mol
- CAS Number : 1020038-42-9
- Melting Point : Approximately 231°C (decomposition)
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and protozoa.
| Pathogen | Activity | EC50 (µM) |
|---|---|---|
| Cryptosporidium parvum | Potent against C. parvum | 0.17 |
| Escherichia coli | Moderate activity | 2.1 |
The compound's efficacy against Cryptosporidium parvum highlights its potential as a treatment for cryptosporidiosis, particularly in immunocompromised patients where existing treatments are often ineffective .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the imidazo[1,2-a]pyridine structure have shown varying impacts on potency and selectivity.
- Heteroaryl Modifications : Substituting different heteroaryl groups has been explored to enhance potency while minimizing cardiotoxicity associated with hERG channel inhibition.
- Basic pKa Values : Compounds with lower pKa values exhibit reduced affinity for hERG channels, suggesting a pathway to develop safer derivatives .
Study 1: In Vivo Efficacy
In a study involving mouse models of C. parvum infection, the compound demonstrated significant oral efficacy, reducing parasite load and improving survival rates compared to control groups. The study emphasized the need for further exploration of dosage and administration routes to maximize therapeutic benefits .
Study 2: Toxicological Assessment
A comprehensive toxicological evaluation indicated that while the compound can cause skin and eye irritation, it does not exhibit mutagenic or carcinogenic properties under standard testing conditions. This assessment is vital for considering clinical applications and regulatory approvals .
Potential Therapeutic Applications
The promising biological activity of this compound suggests several potential therapeutic applications:
- Antiparasitic Treatments : Particularly for infections caused by Cryptosporidium.
- Antimicrobial Agents : Development of new antibiotics targeting resistant bacterial strains.
- Cancer Research : Exploration of anti-cancer properties through further structural modifications.
Q & A
Q. What are the standard synthetic routes for 7-chloroimidazo[1,2-a]pyridine-2-carboxylic acid derivatives?
The synthesis typically involves condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds (e.g., esters or ketones) to form the imidazo[1,2-a]pyridine core. For example, refluxing 2-aminopyridine with ethyl 4-chloroacetoacetate in ethanol under nitrogen, followed by hydrolysis and crystallization, yields structurally related compounds . Modifications at the carboxylic acid position (e.g., esterification or salt formation) can be achieved by adjusting reaction conditions or reagents.
Q. How can spectroscopic methods validate the structure of this compound?
A combination of -NMR, -NMR, and IR spectroscopy is critical. -NMR identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm), while -NMR confirms carbonyl (C=O) and carboxylic acid (COOH) carbons at ~170 ppm. IR spectroscopy detects functional groups like C=O (1650–1750 cm) and N–H stretches (3200–3500 cm) . High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .
Q. What factors influence the stability of this compound during storage?
Stability is affected by moisture, temperature, and light. Store the compound in airtight containers under inert gas (e.g., nitrogen) at −20°C. Avoid exposure to strong acids/bases, as the carboxylic acid group may undergo hydrolysis. Stability testing under accelerated conditions (e.g., 40°C/75% relative humidity for 4 weeks) can assess degradation pathways .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization requires reaction parameter screening. For example:
- Catalyst selection : Palladium on carbon (Pd/C) or sodium hydride (NaH) enhances reaction efficiency in hydrogenation or deprotonation steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Reflux conditions (e.g., 80°C in ethanol) balance reactivity and side-product formation . Design-of-experiment (DoE) models can statistically identify critical factors .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. To address this:
- Reproducibility checks : Validate activity in multiple cell lines (e.g., HEK293 vs. HeLa) with standardized protocols.
- Purity analysis : Use HPLC (>95% purity) to exclude confounding effects from byproducts.
- Mechanistic studies : Employ target-binding assays (e.g., SPR or ITC) to confirm direct interactions .
Q. What computational approaches predict the compound’s reactivity or binding affinity?
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (AutoDock Vina, Schrödinger Suite) simulates binding to biological targets (e.g., enzymes or receptors) using crystal structures from the PDB. Machine learning models (e.g., QSAR) can correlate structural features with activity using datasets from PubChem or ChEMBL .
Q. How do structural modifications at the 7-chloro position affect pharmacological activity?
Substituent effects are studied via:
- SAR analysis : Synthesize analogs with halogens (Br, F) or methyl groups at position 7 and compare IC values in bioassays.
- Electron-withdrawing groups : Chlorine’s electronegativity may enhance binding to hydrophobic pockets in targets like kinases or GPCRs .
- Crystallography : Co-crystal structures with target proteins reveal steric and electronic interactions .
Methodological Guidance for Data Interpretation
Q. How to analyze conflicting spectral data (e.g., unexpected NMR shifts)?
- Artifact checks : Confirm solvent peaks (e.g., DMSO-d at δ 2.50 ppm) and rule out moisture contamination.
- Dynamic effects : Variable-temperature NMR can detect tautomerism or conformational changes.
- Comparative analysis : Cross-reference with published spectra of structurally similar imidazo[1,2-a]pyridines .
Q. What strategies validate the environmental safety of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
